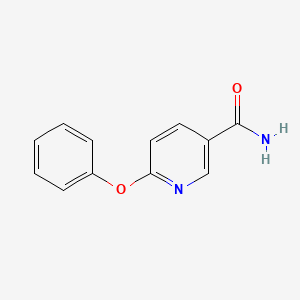

6-Phenoxynicotinamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

595576-45-7 |

|---|---|

Fórmula molecular |

C12H10N2O2 |

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

6-phenoxypyridine-3-carboxamide |

InChI |

InChI=1S/C12H10N2O2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H,(H2,13,15) |

Clave InChI |

VTVWHHWMEFYNJI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N |

Origen del producto |

United States |

Synthetic Methodologies for 6 Phenoxynicotinamide and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The assembly of the 6-phenoxynicotinamide core relies on the availability of two primary building blocks: a halogenated nicotinamide (B372718) and a substituted or unsubstituted phenol (B47542). The synthesis of these precursors is a critical first step, with various methods available to generate the required structural diversity.

The most common precursors for the nicotinamide portion are 6-chloro- or 6-bromonicotinamide (B1289588). These compounds serve as electrophilic partners in the subsequent coupling reactions. Their halogen substituent at the 6-position makes them susceptible to nucleophilic attack, a key feature for forming the desired phenoxy ether linkage.

6-Chloronicotinamide (B47983): The synthesis of 6-chloronicotinamide analogs can be achieved through the treatment of the corresponding 6-hydroxynicotinamide (B1222860) precursor with a chlorinating agent. A common laboratory-scale method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270). researchgate.net This transformation effectively converts the hydroxyl group into a more reactive chloro leaving group, preparing the scaffold for subsequent substitution reactions. researchgate.net N-substituted variants, such as N-tert-Butyl-6-chloronicotinamide, are also commercially available or can be synthesized from the corresponding acid. avantorsciences.commerckmillipore.com

6-Bromonicotinamide: This precursor is another versatile building block for pharmaceutical research and organic synthesis. chemimpex.com Its bromine substituent provides enhanced reactivity for various coupling reactions. chemimpex.com One synthetic route to a related compound, N-bromonicotinamide, involves the reaction of nicotinamide with a freshly prepared ice-cold solution of sodium hypobromite, followed by acidification. connectjournals.com While this method describes N-bromination, the synthesis of 6-bromonicotinamide typically starts from 6-hydroxynicotinic acid or a related precursor, followed by bromination and amidation steps. It is recognized as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com

| Precursor | Synthetic Method | Reagents | Key Features |

|---|---|---|---|

| 6-Chloronicotinamide | Chlorination of 6-Hydroxynicotinamide | Phosphorus oxychloride (POCl₃), Pyridine | Converts hydroxyl group to a good leaving group for SNAr. researchgate.net |

| 6-Bromonicotinamide | Halogenation and Amidation | Various brominating agents on a 6-substituted pyridine ring | Provides a highly reactive electrophile for cross-coupling. chemimpex.com |

The diversity of the final this compound derivatives largely depends on the variety of phenols used in the coupling step. The synthesis of substituted phenols is therefore a field of significant interest.

Traditional methods for phenol synthesis include nucleophilic aromatic substitution on aryl halides and the hydrolysis of diazo compounds, though these can require harsh conditions. nih.gov Modern synthetic chemistry offers several milder and more efficient protocols:

Ipso-hydroxylation of Arylboronic Acids: A green and highly efficient method involves the ipso-hydroxylation of arylboronic acids. This reaction can be performed at room temperature using aqueous hydrogen peroxide as an oxidant, providing excellent yields of substituted phenols from a wide range of electronically and sterically diverse arylboronic acids. nih.govrsc.org This method is scalable and can be integrated into one-pot sequences to generate more complex phenols. rsc.org

Oxidative Aromatization: Meta-substituted phenols, which can be challenging to prepare via classical methods, can be synthesized through the oxidative aromatization of substituted cyclohexenones. gaylordchemical.com A notable method uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and terminal oxidant in an iodine-catalyzed reaction, offering a significant advantage over metal-catalyzed alternatives that may require an excess of halogen oxidants. gaylordchemical.com

Cascade Reactions: Programmable approaches using cascade reactions of readily available starting materials like enallenoates and Grignard reagents allow for the synthesis of highly substituted phenols under mild, transition-metal-free conditions. acs.org Another strategy employs a Diels-Alder/elimination/retro-Diels-Alder cascade between hydroxypyrones and nitroalkenes to achieve phenols with complete regiochemical control. oregonstate.edu

These advanced methods provide medicinal chemists with a robust toolkit to create a library of diverse phenoxy building blocks, which is crucial for exploring the structure-activity relationships of the final this compound products. routledge.comcsmres.co.ukfluorochem.co.uk

Core Scaffold Construction: Coupling Reactions for Phenoxy Nicotinamide Formation

The central step in the synthesis of this compound is the formation of the aryl ether bond between the halogenated nicotinamide and the phenol. This can be accomplished primarily through two major strategies: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for forming C-O bonds. In this context, the electron-deficient nature of the pyridine ring in 6-halonicotinamide activates it for nucleophilic attack. wikipedia.org The reaction is typically performed by treating the 6-halonicotinamide with a phenol in the presence of a base.

The mechanism proceeds in two steps:

Addition: The phenoxide, generated in situ by the base, acts as the nucleophile and attacks the carbon atom bearing the halogen. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group helps to stabilize this intermediate. wikipedia.orgopenstax.org

Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group. libretexts.org

SNAr reactions are favored when the aromatic ring is activated by electron-withdrawing groups, making 6-halonicotinamides ideal substrates. wikipedia.orglibretexts.org The reaction conditions typically involve a polar aprotic solvent, such as DMSO or DMF, and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to deprotonate the phenol.

When SNAr reactions are inefficient, particularly with less reactive or sterically hindered partners, metal-catalyzed cross-coupling reactions provide a powerful alternative for constructing the aryl ether linkage.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. wikipedia.orgbyjus.com Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of milder and more efficient protocols using soluble copper catalysts and various ligands. ul.ieorganic-chemistry.org The introduction of ligands like diamines and acetylacetonates (B15086760) allows the reaction to proceed under less demanding conditions, expanding its functional group tolerance and substrate scope. nih.govul.ie The reaction is believed to proceed via a copper(I) alkoxide intermediate which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig Etherification: While widely known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling can also be adapted for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This methodology offers an alternative to the copper-catalyzed Ullmann reaction. organic-chemistry.org The reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, with sterically hindered ligands often providing superior results. wikipedia.org These reactions generally offer high yields and broad functional group compatibility under relatively mild conditions.

| Reaction | Catalyst System | Typical Conditions | Advantages |

|---|---|---|---|

| SNAr | None (Base-mediated) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | Metal-free, cost-effective for activated substrates. wikipedia.org |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) with or without a ligand | Base (e.g., Cs₂CO₃), high temperatures (can be milder with modern ligands). wikipedia.orgorganic-chemistry.org | Good for certain substrates where Pd-catalysis fails; economical. organic-chemistry.org |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) with a phosphine ligand | Base (e.g., NaOtBu, K₃PO₄), inert atmosphere, moderate temperatures. organic-chemistry.orgwuxiapptec.com | High generality, broad substrate scope, mild conditions. wikipedia.org |

Advanced Derivatization Strategies for Structural Diversity

Once the this compound core is assembled, further derivatization can be undertaken to generate libraries of analogs for biological screening. These strategies focus on modifying the phenoxy ring, the nicotinamide ring, or the amide functional group.

Modification of the Phenoxy Ring: If the initial phenol building block contains a functional group handle (e.g., an ester, a nitro group, or a protected amine), this can be manipulated post-coupling. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. An ester can be hydrolyzed to a carboxylic acid, which can then participate in amide coupling reactions.

Modification of the Amide Group: The primary amide of this compound can be a point of diversification. For instance, in the synthesis of inhibitors of the sodium-calcium exchanger (NCX), a series of derivatives were prepared by coupling the 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinic acid with various substituted benzylamines, leading to the potent inhibitor N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide. nih.gov This highlights how the amide can be converted to a secondary amide with diverse substituents.

Functionalization of the Pyridine Ring: While less common, the pyridine ring itself can be further functionalized. This often requires careful selection of reagents to avoid side reactions with the existing functional groups.

Bioisosteric Replacement: In drug design, parts of the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, based on a 4-phenoxynicotinamide scaffold, a series of 4-phenoxythiazol-5-carboxamides were developed as TGR5 agonists, demonstrating the replacement of the pyridine ring with a thiazole (B1198619) ring to modulate biological activity. jst.go.jp While this is a different isomer, the synthetic strategies for modifying the amide and phenoxy portions are highly relevant. jst.go.jp

These derivatization strategies, often guided by structure-activity relationship (SAR) studies, are essential for optimizing the potency and properties of lead compounds based on the this compound scaffold. nih.gov

Modifications of the Nicotinamide Moiety

Modifications to the nicotinamide portion of the molecule are crucial for modulating the compound's physicochemical properties and biological activity. These modifications can range from simple alterations of the amide group to more complex transformations of the pyridine ring itself.

One common modification involves the substitution on the amide nitrogen. For instance, N-substituted derivatives, such as N-tert-Butyl-6-chloronicotinamide, can be synthesized and used as precursors for more complex structures. rsc.org The synthesis of such derivatives often involves standard amide coupling reactions between a carboxylic acid and an amine, which can be facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine). googleapis.com

Furthermore, the nicotinamide core can be elaborated by building upon a pre-existing 6-substituted pyridine. For example, 6-chloronicotinamide can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems fused to or substituted on the pyridine ring. researchgate.net Research has shown the condensation of 6-chloro-{4-[(2E)-3-(aryl)prop-2-enoyl]phenyl}pyridine-3-carboxamide with various reagents to yield pyrazoline, oxazine, and thiazine (B8601807) derivatives. researchgate.net

Functionalization of the Phenoxy Substituents

The phenoxy group of this compound offers a prime site for introducing a wide variety of substituents to explore structure-activity relationships. The nature and position of these substituents can significantly influence the molecule's interaction with biological targets.

A common strategy involves the use of substituted phenols in the initial coupling reaction with a 6-halonicotinamide derivative. For example, the synthesis of substituted 2-phenoxy-nicotinaldehydes has been achieved through the aromatic nucleophilic substitution of 2-chloronicotinaldehyde (B135284) with various substituted phenols. mdpi.com This approach allows for the systematic introduction of different functional groups onto the phenoxy ring.

More complex functionalization can lead to the introduction of extended side chains. For instance, derivatives such as 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide have been synthesized, where a benzyloxy group is appended to the phenoxy ring. nih.gov This demonstrates the ability to create more elaborate structures with potentially enhanced binding capabilities.

Introduction of Side Chains for Enhanced Molecular Interactions

To optimize the interaction of this compound derivatives with their biological targets, rationally designed side chains are often introduced. These side chains can be appended to either the nicotinamide or the phenoxy moiety and are designed to engage in specific molecular interactions such as hydrogen bonding, hydrophobic interactions, or ionic bonding.

The design and synthesis of these derivatives are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net For example, a QSAR study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives revealed that the inhibitory activity was dependent on the hydrophobicity and shape of the substituent at the 3-position of the phenyl ring. nih.gov

Complex side chains can be introduced to create intricate molecules with specific functionalities. An example is (S)-6-(4-(2-(3-(3,3-diethyl-2-oxoindolin-4-yloxy)-2-hydroxypropylamino)-2-methylpropyl)phenoxy)nicotinamide, which features a long and complex side chain attached to the phenoxy group. ontosight.ai This side chain incorporates multiple functional groups, including a hydroxyl group and an amine, which can participate in hydrogen bonding, and a lipophilic diethyl-oxoindoline moiety, which can engage in hydrophobic interactions. ontosight.ai Another example is 6-(4-((phenethylamino)methyl)phenoxy)nicotinamide, which incorporates a phenethylamino side chain, suggesting a strategy to introduce basic amine functionalities that can form salt bridges or engage in hydrogen bonding. ontosight.ai The introduction of such side chains is a key strategy in the rational design of potent and selective bioactive molecules. mdpi.commdpi.com

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of this compound synthesis, these principles can be applied to various aspects of the synthetic process, particularly in the key ether formation step.

A major focus of green chemistry in this area is the development of more environmentally friendly catalytic systems for the Ullmann condensation. Traditional copper-catalyzed Ullmann reactions often require harsh conditions and stoichiometric amounts of copper. researchgate.net Recent advancements have focused on the use of copper nanoparticles (Cu-NPs) as highly efficient and recyclable catalysts. mdpi.comresearchgate.net These nanocatalysts can promote the O-arylation of phenols with aryl halides under milder conditions and can often be recovered and reused, reducing waste. mdpi.comresearchgate.net The synthesis of these Cu-NPs can itself be achieved through green methods, such as phytoextraction from plant leaves. mdpi.com

Another key principle of green chemistry is the use of safer and more environmentally benign solvents. Efforts have been made to replace traditional volatile organic solvents with greener alternatives. Aqueous-phase synthesis represents a significant step in this direction. rsc.org The development of water-tolerant catalytic systems allows for the synthesis of esters and potentially ethers in water, which is a non-toxic, non-flammable, and readily available solvent. rsc.org Furthermore, ligand-free catalytic systems for Ullmann-type couplings are being explored to reduce the use of often expensive and potentially toxic organic ligands. researchgate.net The use of deep eutectic solvents, which are biodegradable, is another promising green alternative.

By focusing on catalyst recyclability, the use of aqueous reaction media, and the elimination of auxiliary substances like ligands, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible. researchgate.netresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Phenoxynicotinamide Derivatives

Elucidation of Key Structural Determinants for Biological Activity

SAR studies on 6-phenoxynicotinamide derivatives have helped to identify the key molecular features that govern their interaction with biological targets. These studies systematically modify different parts of the molecule—the phenoxy ring, the nicotinamide (B372718) core, and their various substituents—to observe the resulting changes in biological activity.

Influence of the Phenoxy Ring System on Target Recognition

The phenoxy group at the 6-position of the nicotinamide core is a critical component for the biological activity of this class of compounds. It often serves as a crucial linker that orients other parts of the molecule within the binding site of a receptor or enzyme. ontosight.ai The phenoxy moiety itself can engage in important hydrophobic interactions with the target protein. ontosight.ai

Furthermore, the phenoxy ring provides a versatile platform for introducing additional substituents, allowing for the fine-tuning of the molecule's properties. For instance, in a series of inhibitors for the sodium-calcium exchanger (NCX), a substituted benzyloxy group was attached to the phenoxy ring, indicating that this part of the molecule extends into a specific pocket of the target, and modifications here directly impact potency. nih.gov The trifluoromethyl)phenoxy group is another variation known to contribute to the lipophilicity and potential interactions of these compounds with biological targets. ontosight.ai

Role of the Nicotinamide Core in Receptor Binding

The nicotinamide core, consisting of a pyridine (B92270) ring with a carboxamide group at the 3-position, typically functions as the molecular anchor. ontosight.ai This part of the structure is often essential for forming key interactions that secure the molecule to its biological target. The functional groups of the nicotinamide core, such as the amide N-H and the pyridine nitrogen, can act as hydrogen bond donors and acceptors, respectively. nih.gov These hydrogen bonds are often critical for high-affinity binding.

In many related scaffolds, such as 4-phenoxynicotinamides developed as TGR5 agonists, the amide portion of the nicotinamide is crucial for forming a hydrogen bond with the receptor, highlighting the core's role in ligand recognition. jst.go.jpresearchgate.net Similarly, the nitrogen atom in the pyridine ring can form a hydrogen bond with key amino acid residues in the target protein's hinge region, an interaction commonly observed in kinase inhibitors. nih.gov

Impact of Substituent Patterns on Potency and Selectivity

The type and position of substituents on the this compound scaffold have a profound effect on biological potency and selectivity. SAR studies have demonstrated that even minor changes to substituent patterns can lead to significant variations in activity.

For example, in a study of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as NCX inhibitors, modifications were made to the amide portion of the nicotinamide core. nih.gov The introduction of different substituted benzyl (B1604629) groups revealed that both the electronic nature and the size of the substituents were important for activity. The derivative N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide was identified as a potent inhibitor. nih.gov

A detailed QSAR study on these derivatives further showed that the inhibitory activity was highly dependent on the hydrophobicity (π) and the shape (Biv) of the substituent at the 3-position of the phenyl ring attached to the amide. nih.gov

Table 1: SAR of N-Substituted 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide Derivatives as NCX Inhibitors nih.gov IC50 values represent the concentration required for 50% inhibition of reverse NCX activity.

| Compound | Substituent (R) on N-benzyl group | IC₅₀ (µM) |

| 1 | H | 1.8 |

| 2 | 3-NO₂ | >10 |

| 3 | 3-CN | 2.1 |

| 4 | 3-NH₂ | 0.24 |

| 5 | 3-OH | 0.81 |

| 6 | 3-OMe | 1.2 |

| 7 | 3-F | 1.3 |

In analogous series like the 4-phenoxynicotinamides, extensive studies have shown how substituents on the phenoxy ring dictate potency for the TGR5 receptor. jst.go.jpresearchgate.net For instance, the placement of chloro-substituents on the bottom phenyl ring was found to be critical, with 2,5-dichloro analogs consistently showing better potency than 3,5-dichloro analogs. jst.go.jp This illustrates the high degree of structural and electronic specificity required for optimal receptor engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models use molecular descriptors to quantify structural features, allowing for the prediction of the activity of new, unsynthesized compounds. srmist.edu.in The development of a robust QSAR model involves several key steps, starting with the careful selection and calculation of relevant molecular descriptors.

Selection and Calculation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.govwiley.com They are calculated for each compound in a dataset using specialized software. There are various classes of descriptors:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, atom counts).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., steric and surface area parameters). mlsu.ac.in

The selection of descriptors is a critical step, as the quality of the QSAR model depends on their ability to capture the structural variations relevant to the biological activity. nih.gov Methods like Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR) are often used to select a small subset of the most relevant descriptors from a larger pool. dergipark.org.trresearchgate.net

Physicochemical parameters are among the most widely used and interpretable descriptors in QSAR studies. srmist.edu.in They quantify fundamental properties that govern a drug's ability to reach and interact with its target.

Hydrophobicity: This parameter describes the lipophilicity of a molecule, which influences its absorption, distribution, and ability to cross cell membranes and bind to hydrophobic pockets in proteins. srmist.edu.in It is commonly quantified by:

Log P: The logarithm of the partition coefficient between octanol (B41247) and water. mlsu.ac.in

π-substituent constant: A measure of the hydrophobicity of a specific substituent relative to hydrogen. nih.govmlsu.ac.in

A QSAR study on this compound derivatives found that inhibitory activity against the NCX receptor was significantly dependent on the hydrophobicity (π) of substituents. nih.gov

Electronic Properties: These descriptors quantify the electronic aspects of a molecule, such as its ability to donate or accept electrons in interactions like hydrogen bonds or aromatic stacking. mlsu.ac.in Key electronic parameters include:

Hammett Constant (σ): Measures the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. mlsu.ac.in

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are quantum-chemical descriptors related to a molecule's ability to act as a nucleophile or electrophile, respectively. ucsb.edu

Table 2: Example of Physicochemical Descriptors in a Generic QSAR Equation This table illustrates how different physicochemical parameters can be combined in a Hansch analysis, a classic QSAR equation. mlsu.ac.in

| Parameter | Descriptor | Represents | Typical Contribution to Activity |

| Hydrophobic | log P or π | Lipophilicity | Often parabolic; activity increases with log P to an optimal point, then decreases. |

| Electronic | σ (Hammett) | Electron-withdrawing/donating nature | Activity can increase with either electron-donating (negative σ) or withdrawing (positive σ) groups, depending on the specific receptor interaction. nih.gov |

| Steric | Es (Taft) or MR | Steric bulk, size, and shape of substituents | Defines the size and shape constraints of the binding pocket. |

In the context of this compound derivatives, a QSAR model for NCX inhibition successfully used a combination of a hydrophobicity descriptor (π) and a steric/shape descriptor (Biv) to build a predictive model. nih.gov Such models are invaluable for guiding the synthesis of new derivatives with potentially improved biological activity.

Steric and Topological Indices

In a QSAR study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX), it was found that the inhibitory activity was significantly dependent on the shape of the substituent at the 3-position of the phenyl ring. nih.gov This highlights the importance of steric bulk and spatial arrangement of atoms in influencing the biological activity of these compounds. Another key descriptor identified in various QSAR studies is the number of rotatable bonds, which influences the conformational flexibility of the molecule. nih.gov

Topological indices, which are derived from the two-dimensional representation of a molecule, are widely used in QSAR because they are easy and fast to calculate and correlate well with physicochemical properties. frontiersin.orgresearchgate.net Examples of such indices used in drug design include the Wiener index, Balaban index, and Kier & Hall's molecular connectivity index (χ). frontiersin.orgresearchgate.netnih.gov For instance, a QSAR model for arylpiperazine derivatives, which share structural similarities with some phenoxynicotinamide analogs, successfully incorporated a chi (χ) topological descriptor to correlate structure with receptor affinity. nih.gov

Table 1: Examples of Steric and Topological Descriptors in QSAR

| Descriptor Type | Example | Description | Relevance |

| Steric | Shape Index (e.g., B(iv)) | Quantifies the three-dimensional shape of a substituent or molecule. nih.gov | Influences how the molecule fits into the binding site of a biological target. nih.gov |

| Steric | Number of Rotatable Bonds | Counts the number of bonds that allow free rotation, indicating molecular flexibility. nih.gov | Affects the ability of a molecule to adopt the optimal conformation for binding. nih.gov |

| Topological | Molecular Connectivity Index (χ) | Describes the degree of branching and connectivity of atoms in a molecule. researchgate.netnih.gov | Correlates with various physicochemical properties and biological activities. nih.gov |

| Topological | Balaban Index | A distance-based topological index that considers the sum of average distances between atoms. frontiersin.org | Has been shown to effectively model the QSAR of enzyme inhibitors. frontiersin.org |

Quantum Chemical Descriptors

Quantum chemical descriptors are derived from the electronic structure of a molecule, calculated using methods like Density Functional Theory (DFT). researchgate.netjchemlett.comresearchgate.net These descriptors provide deep insights into the electronic properties that govern molecular interactions.

For a series of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives investigated as anti-diabetic agents, the chemical structures were optimized using DFT with the B3LYP functional and a 6-31G* basis set to calculate quantum chemical descriptors. researchgate.net These descriptors were then used to build robust QSAR models. researchgate.net Similarly, other studies have successfully used quantum chemical descriptors to model the activity of various bioactive compounds. jchemlett.comresearchgate.net

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. frontiersin.org

HOMO-LUMO energy gap (Δ): This indicates the chemical reactivity and stability of a molecule. researchgate.net

Dipole Moment: This describes the polarity of the molecule, which is crucial for electrostatic interactions with the target. frontiersin.org

Electrophilicity Index (Ω): This quantifies the ability of a molecule to accept electrons. researchgate.net

Table 2: Key Quantum Chemical Descriptors in QSAR Studies

| Descriptor | Description | Significance in Molecular Interactions |

| HOMO Energy | Energy of the highest occupied molecular orbital. frontiersin.org | Relates to the ability of a molecule to donate electrons. frontiersin.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. frontiersin.org | Relates to the ability of a molecule to accept electrons. frontiersin.org |

| HOMO-LUMO Gap (Δ) | The energy difference between HOMO and LUMO. researchgate.net | Indicates chemical stability and reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. frontiersin.org | Important for polar and electrostatic interactions with the receptor. frontiersin.org |

| Electrophilicity Index (Ω) | A global reactivity descriptor that measures the energy stabilization when the system acquires an additional electronic charge. researchgate.net | Helps to quantify the molecule's ability to act as an electrophile in reactions. researchgate.net |

Development of Predictive QSAR Models

The development of a QSAR model involves using statistical methods to create an equation that quantitatively describes the relationship between molecular descriptors (independent variables) and biological activity (dependent variable). dergipark.org.truclouvain.be

Statistical Regression Techniques (e.g., Multiple Linear Regression, Partial Least Squares)

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are two of the most widely used regression techniques in QSAR modeling. uclouvain.bemdpi.com

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. mdpi.comnih.gov While simple and easy to interpret, a major drawback of MLR is its sensitivity to inter-correlated descriptors, and it cannot be used when the number of descriptors exceeds the number of compounds. uclouvain.be

Partial Least Squares (PLS): PLS is a multivariate projection method that is particularly useful when descriptors are numerous and highly correlated. uclouvain.benih.gov It reduces the large number of descriptors to a smaller set of orthogonal "latent variables" that describe the maximum variance in both the descriptors and the biological activity. mdpi.com For this reason, PLS is often considered a better approach than MLR for improving the interpretability and predictive quality of QSAR models. nih.gov

In studies of various compound series, both MLR and PLS have been successfully applied to develop predictive QSAR models. nih.govmdpi.comd-nb.info

Genetic Function Approximation (GFA) Algorithms

Genetic Function Approximation (GFA) is a sophisticated algorithm used for variable selection and model building. nih.gov It mimics the principles of natural evolution to select the optimal combination of descriptors that results in a robust and predictive QSAR model. ufv.br GFA can build models using not just linear terms but also higher-order polynomials and splines, allowing for the modeling of non-linear relationships. mdpi.com

Several QSAR studies on phenoxynicotinamide and related structures have successfully employed GFA to develop highly predictive models. dergipark.org.trresearchgate.net For example, in a study on 4-phenoxynicotinamide derivatives, five QSAR models were generated using a combination of GFA and MLR, leading to a statistically significant final model. researchgate.net The GFA algorithm is particularly advantageous as it allows for the construction of more complex QSAR equations while avoiding overfitting. mdpi.com

Validation and Applicability Domain Assessment of QSAR Models

For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation and its applicability domain must be clearly defined. mdpi.comunistra.fr This is a key principle for the regulatory acceptance of QSAR models. nih.gov

Validation involves assessing the goodness-of-fit, robustness, and predictive power of the model. researchgate.net This is typically done through:

Internal Validation: Often performed using cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. researchgate.net The cross-validation coefficient (Q²) is a key metric here. researchgate.net

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that was not used during model development. researchgate.net The predictive R² (R²pred) is calculated for the test set. dergipark.org.tr

A robust QSAR model should have high values for the squared correlation coefficient (R²), adjusted R² (R²adj), Q², and R²pred. dergipark.org.trresearchgate.net For example, a QSAR model for 4-phenoxynicotinamide derivatives reported an R² of 0.9460, a Q² of 0.9252, and an R²test of 0.8642, indicating a highly predictive model. researchgate.net

Applicability Domain (AD) defines the chemical space in which the model can make reliable predictions. mdpi.comunistra.frnih.gov It ensures that predictions are limited to compounds similar to those used to build the model. mdpi.com The leverage approach is a common method for defining the AD, where the leverage of each compound is calculated. researchgate.net A Williams plot, which graphs standardized residuals versus leverage values, is often used to visualize the AD and identify outliers. researchgate.netufv.br

Table 3: Common Validation Parameters for QSAR Models

| Parameter | Description | Generally Accepted Value |

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. researchgate.net | > 0.6 researchgate.net |

| Q²cv (Cross-validation Coefficient) | Measures the predictive ability of the model determined by internal validation (e.g., LOO). researchgate.net | > 0.5 researchgate.net |

| R²pred (Predictive R² for test set) | Measures the predictive ability of the model on an external test set. dergipark.org.tr | Varies, but should be high |

| R² - Q² | The difference between the coefficient of determination and the cross-validation coefficient. | Should be small |

Pharmacophore Modeling and Ligand-Based Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling is an invaluable tool for drug discovery. creative-biolabs.comdergipark.org.trnih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific target and trigger a biological response. dergipark.org.trnih.gov

The process involves aligning a set of known active ligands and extracting their common chemical features, such as: creative-biolabs.com

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic groups

Aromatic rings

Positive/Negative ionizable groups

These features are then mapped into a 3D model. This pharmacophore model serves as a template for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.trmdpi.com The development of a pharmacophore model requires careful consideration of the conformational flexibility of the ligands. creative-biolabs.com

In a study aimed at identifying dual inhibitors for EGFR and VEGFR2, ligand-based pharmacophore models were developed for each target using a set of known inhibitors. mdpi.com The resulting models, which consisted of features like hydrophobic groups, aromatic rings, and hydrogen bond donors/acceptors, were then used to screen a database for potential new dual-inhibitor compounds. mdpi.com This approach demonstrates the power of pharmacophore modeling in guiding the design of new ligands with desired biological activities.

Computational Chemistry and Molecular Modeling Approaches Applied to 6 Phenoxynicotinamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule within the active site of a target receptor. nih.gov The process involves a search algorithm, which explores the vast number of possible orientations and conformations of the ligand, and a scoring function, which estimates the binding affinity for each pose. openaccessjournals.comnih.gov

Prediction of Binding Modes and Conformations

Molecular docking simulations are employed to predict the most likely binding poses of a ligand within a protein's binding pocket. nih.gov These methodologies explore the ligand's conformational flexibility, along with its rotational and translational freedom, to identify the most stable complex. nih.gov For molecules structurally similar to 6-Phenoxynicotinamide, such as 4-Phenoxynicotinamide derivatives, docking studies have been used to understand how they fit into receptor sites. researchgate.net The simulations reveal the three-dimensional arrangement of the ligand-receptor complex, highlighting how the ligand's structure complements the topology of the binding site. wikipedia.org This predictive capability is crucial for understanding the initial molecular recognition event that precedes a biological response. openaccessjournals.com

Quantification of Ligand-Receptor Binding Affinities

A key outcome of molecular docking is the estimation of binding affinity, which quantifies the strength of the interaction between a ligand and its receptor. wikipedia.org This is typically expressed as a scoring value, often in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger binding interaction. researchgate.net In studies on analogous compounds like 4-Phenoxynicotinamide derivatives targeting the TGR5 receptor, molecular docking has successfully correlated calculated binding affinities with experimental biological activity (pEC50). researchgate.net For instance, a potent derivative in that study exhibited a strong binding affinity of -10.4 kcal/mol. researchgate.net The binding affinity is a critical parameter, as it often dictates the concentration of a ligand required to elicit a biological effect. wikipedia.org

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Analogous Compound 35 | TGR5 | -10.4 | researchgate.net |

| Analogous Compound 27 | TGR5 | -8.5 | researchgate.net |

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Hydrophobic Contacts)

In a computational study of 4-Phenoxynicotinamide derivatives, specific interacting residues within the TGR5 receptor were identified. researchgate.net The most potent compound was found to form two hydrogen bonds with the amino acid residue Arginine 131 (ARG131). researchgate.net In contrast, a less active compound formed only a single hydrogen bond with Asparagine 69 (ASN69). researchgate.net Furthermore, numerous hydrophobic interactions with residues such as Alanine 271 (ALA271), Leucine 275 (LEU275), and Proline 330 (PRO330) were identified as key contributors to binding. researchgate.net The identification of these specific molecular interactions provides a detailed roadmap for designing more potent and selective molecules.

| Compound | Interaction Type | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Analogous Compound 35 (High Affinity) | Hydrogen Bond | ARG131 | researchgate.net |

| Hydrophobic | Not specified | ||

| Analogous Compound 27 (Lower Affinity) | Hydrogen Bond | ASN69 | researchgate.net |

| Hydrophobic | ALA271, PRO330, LEU275, LYS267 |

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. cecam.org These methods, such as Density Functional Theory (DFT), provide fundamental insights into molecular geometry, stability, and reactivity. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Electrostatic Potential)

The analysis of a molecule's electronic structure helps in understanding its chemical behavior. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.orgdergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is another important tool. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. irjweb.commalayajournal.org These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. malayajournal.org

| Property | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; regions of high HOMO density are prone to electrophilic attack. malayajournal.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept electrons; regions of high LUMO density are prone to nucleophilic attack. malayajournal.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap suggests high chemical reactivity and ease of charge transfer within the molecule. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule. | Identifies positive, negative, and neutral regions, predicting sites for intermolecular interactions. irjweb.com |

Geometry Optimization and Conformational Landscapes

Before analyzing its properties, a molecule's three-dimensional structure must be determined at a low-energy state. Geometry optimization is a computational process that finds the minimum energy arrangement of atoms in a molecule, corresponding to its most stable structure. irjweb.com For flexible molecules like this compound, which have rotatable bonds, this process is extended to a conformational analysis. nih.gov

Conformational analysis aims to explore the potential energy surface of a molecule to identify all stable conformers (rotational isomers) and the energy barriers between them. frontiersin.org Methods like simulated annealing or systematic grid scans are used to rotate flexible bonds and calculate the energy of each resulting conformation. nih.gov In studies of related compounds, Density Functional Theory (DFT) at the B3LYP/6-31G* level has been used to optimize molecular structures, ensuring that the calculated geometries represent true energy minima on the potential energy surface. researchgate.net Understanding the conformational landscape is crucial, as the specific conformation of a ligand is what ultimately binds to a biological target. wikipedia.org

Theoretical Prediction of Reactivity and Stability

The reactivity and stability of this compound can be theoretically predicted using computational methods rooted in quantum mechanics, such as Density Functional Theory (DFT). researchgate.net DFT calculations, often utilizing basis sets like B3LYP/6-31G*, are employed to optimize the molecular geometry of the compound and to calculate a variety of quantum chemical descriptors. researchgate.netresearchgate.net These descriptors provide a quantitative basis for understanding the molecule's electronic structure and its propensity to participate in chemical reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Further insights are gained from calculating properties such as ionization potential, electron affinity, electronegativity, and global hardness. These values help to construct a comprehensive profile of the molecule's electronic characteristics, which is fundamental for developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net QSAR studies establish a mathematical relationship between the chemical structure and biological activity, showing that properties like hydrophobicity and molecular shape can significantly influence inhibitory activity. nih.gov

Table 1: Theoretical Reactivity and Stability Descriptors for this compound (Example Data)

| Descriptor | Value (Example) | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.1 eV | Energy released upon gaining an electron |

| Global Hardness | 2.65 eV | Resistance to change in electron distribution |

Note: The values in this table are illustrative examples based on typical computational outputs for similar organic molecules and are not derived from a specific experimental study on this compound.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a "computational microscope" to observe the time-dependent behavior of molecular systems. stanford.edu By simulating the motions of atoms over time, MD provides detailed information about the dynamic interactions between a ligand, such as this compound, and its biological target. mdpi.com These simulations are crucial for understanding the physical basis of molecular recognition, predicting binding affinities, and observing the conformational landscape of the ligand-protein complex. mdpi.com The process involves calculating the forces acting on each atom and using Newton's laws of motion to update their positions and velocities over a series of discrete time steps. stanford.edu

Stability Assessment of Ligand-Target Complexes

A primary application of MD simulations in drug discovery is to assess the stability of a ligand bound to its target protein. mdpi.com Following molecular docking, which predicts the preferred binding orientation, MD simulations are run for extended periods (e.g., nanoseconds to microseconds) to evaluate whether the ligand remains stably bound within the active site. mdpi.comdntb.gov.ua

Several metrics are used to quantify the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A low and stable RMSD value over time suggests that the complex has reached equilibrium and the ligand maintains a consistent binding pose. mdpi.com Conversely, a large and fluctuating RMSD may indicate instability or that the ligand is dissociating from the binding pocket.

The Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the binding site can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. bioinformation.net Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates. mdpi.com

Table 2: MD Simulation Stability Metrics for this compound-Target Complex (Example Data)

| Metric | Value (Example) | Interpretation |

| Average Ligand RMSD | 1.5 Å | Stable binding pose within the active site. |

| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable. |

| Average Binding Site RMSF | 1.2 Å | Low fluctuation, indicating stabilization upon ligand binding. |

| MM/PBSA Binding Free Energy | -95.15 kJ/mol | Favorable binding affinity. bioinformation.net |

| Hydrogen Bond Occupancy | High (>70%) | Consistent hydrogen bonding interactions maintained over time. mdpi.com |

Note: The values in this table are illustrative examples based on typical MD simulation outputs and are not from a specific experimental study.

Conformational Changes and Flexibility within the Binding Site

MD simulations provide critical insights into the dynamic nature of the binding process, revealing conformational changes in both the ligand and the target's binding site that are essential for molecular recognition. elifesciences.orgmpg.de The flexibility of a ligand is a key determinant of its binding affinity and selectivity. Analysis of the MD trajectory can reveal the accessible conformations of this compound within the binding pocket.

The flexibility of the binding site itself is also crucial. The interaction with a ligand can induce conformational changes in the protein, a phenomenon known as "induced fit". elifesciences.org MD simulations can capture these changes by analyzing the fluctuations of amino acid residues in the active site. bioinformation.net

Key analyses include monitoring hydrogen bond networks, which are critical for the specificity and stability of the complex. The number and duration (occupancy) of hydrogen bonds between the ligand and protein are tracked over the simulation. mdpi.combioinformation.net Additionally, the Solvent Accessible Surface Area (SASA) is calculated to understand how the binding event alters the exposure of the ligand and binding site residues to the solvent, which has implications for binding energetics. mdpi.combioinformation.net Examining dihedral angle rotations within the ligand and key side chains of the protein provides a detailed picture of the conformational dynamics that govern the binding interaction. mdpi.com

Table 3: Analysis of Conformational Flexibility for this compound-Target Complex (Example Data)

| Analysis Type | Observation (Example) | Significance |

| Ligand Dihedral Angle Variation | Torsional rotation around the ether linkage. | Demonstrates ligand flexibility within the binding pocket. |

| Binding Site Residue Fluctuation | Side-chain reorientation of key residues (e.g., Lys, Asp). | Illustrates induced-fit mechanism and dynamic adaptation of the pocket. |

| Hydrogen Bond Network | An average of 2 stable hydrogen bonds formed. bioinformation.net | Identifies key interactions responsible for anchoring the ligand. |

| Solvent Accessible Surface Area (SASA) | Decrease in SASA for both ligand and binding pocket upon complex formation. | Indicates burial of surfaces and favorable hydrophobic interactions. |

Note: The observations in this table are illustrative examples based on typical analyses from MD simulations.

Molecular Target Identification and Mechanistic Research of 6 Phenoxynicotinamide Analogs

Methodologies for Novel Drug Target Identification

The identification of the molecular targets of novel compounds like 6-phenoxynicotinamide analogs is a critical step in drug discovery. Modern approaches often integrate a combination of high-throughput screening, advanced "-omics" technologies, and computational prediction to efficiently and accurately pinpoint biological partners.

High-Throughput Screening and Omics-Based Approaches

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological pathway or target. rcsb.orgnih.govnih.gov For compounds like this compound analogs, HTS can be employed in various formats, including biochemical assays to measure the activity of a specific enzyme or cell-based assays to observe a particular cellular phenotype. rcsb.orgselleckchem.com For instance, a screen could be designed to identify compounds that alter intracellular calcium levels, a key indicator of Sodium-Calcium Exchanger (NCX) activity.

Once a hit is identified through HTS, "omics"-based approaches are crucial for target deconvolution—the process of identifying the specific molecular target responsible for the observed effect. nih.govnih.govbohrium.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell or organism upon treatment with a compound. nih.gov For example, proteomics techniques can identify proteins that directly bind to a this compound analog, while transcriptomics can reveal changes in gene expression that result from the compound's activity. This multi-faceted approach helps to build a comprehensive picture of the compound's mechanism of action.

Computational and Bioinformatics-Driven Target Prediction

In parallel with experimental approaches, computational and bioinformatics tools play a vital role in predicting potential drug targets. nih.govfrontiersin.org These in silico methods leverage the principle that molecules with similar structures are likely to have similar biological activities. By comparing the chemical structure of this compound and its analogs to databases of known drugs and their targets, it is possible to generate a list of putative targets.

Ligand-based target prediction is a common computational strategy that relies on the similarity of a query compound to known active molecules. Furthermore, as more structural data for proteins becomes available, structure-based methods like molecular docking can be used to predict how a compound might bind to a specific protein target. nih.gov These computational predictions can then be experimentally validated, significantly streamlining the target identification process. For instance, a computational pipeline could predict that a novel phenoxynicotinamide derivative is likely to interact with a specific ion channel, guiding subsequent experimental verification. nih.gov

Specific Mechanistic Studies of Target Engagement (in vitro and cellular)

Following target identification, detailed mechanistic studies are essential to understand how a compound interacts with its target at a molecular and cellular level. For analogs of this compound, a significant body of research points towards the Sodium-Calcium Exchanger (NCX) as a primary molecular target.

Sodium-Calcium Exchanger (NCX) Inhibition Mechanisms

The Sodium-Calcium Exchanger is a critical membrane protein involved in maintaining calcium homeostasis in various cell types, particularly in cardiomyocytes. Current time information in New York, NY, US. It operates in two primary modes: a forward mode that extrudes calcium from the cell and a reverse mode that brings calcium into the cell. Several analogs of this compound have been shown to be potent inhibitors of NCX.

One such analog, ORM-10962, has been extensively studied for its selective inhibition of the NCX. Current time information in New York, NY, US.plos.org It demonstrates high efficacy in blocking the NCX current. frontiersin.org

Research has shown that some NCX inhibitors can exhibit differential effects on the forward and reverse modes of the exchanger. ORM-10962, for example, has been found to inhibit both the inward and outward NCX currents, which correspond to the reverse and forward modes of operation, respectively. Current time information in New York, NY, US.embopress.orgebi.ac.uk The inhibitory concentrations for both modes are in the nanomolar range, indicating potent activity. medchemexpress.com

Another analog, SN-6, also demonstrates concentration-dependent suppression of both the outward and inward components of the NCX current. researchgate.netnih.gov Interestingly, SN-6 was found to be more potent in inhibiting the outward (forward mode) uni-directional NCX current compared to the inward (reverse mode) current. researchgate.netnih.gov This differential inhibition is a key aspect of the mechanism of action and can have significant implications for the therapeutic application of these compounds.

Below is an interactive data table summarizing the inhibitory concentrations of ORM-10962 and SN-6 on the Sodium-Calcium Exchanger.

| Compound | Mode of NCX | Species | IC50/EC50 |

| ORM-10962 | Inward (Reverse) | Dog | 55 nM (EC50) |

| ORM-10962 | Outward (Forward) | Dog | 67 nM (EC50) |

| SN-6 | Inward (Bi-directional) | Guinea Pig | 1.9 µM (IC50) |

| SN-6 | Outward (Bi-directional) | Guinea Pig | 2.3 µM (IC50) |

| SN-6 | Outward (Uni-directional) | Guinea Pig | 0.6 µM (IC50) |

By inhibiting the NCX, this compound analogs can significantly modulate calcium ion homeostasis within myocytes. The primary role of NCX in the heart is to extrude calcium that enters the cell during the cardiac action potential, thus contributing to muscle relaxation. Inhibition of the forward mode of NCX would be expected to lead to an increase in intracellular calcium concentration.

Studies with the NCX inhibitor ORM-10962 have shown that selective NCX inhibition can lead to either a positive or negative inotropic effect, depending on the operational mode of the exchanger at the time. Current time information in New York, NY, US.ebi.ac.uk For instance, under conditions that favor the forward mode, inhibition can result in a positive inotropic effect due to an increase in intracellular calcium. Current time information in New York, NY, US. Conversely, when the reverse mode is facilitated, inhibition can lead to a negative inotropic effect. Current time information in New York, NY, US. This demonstrates the critical role of these compounds in modulating the delicate balance of calcium ions that governs cardiac contractility. Current time information in New York, NY, US.ebi.ac.uk

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Agonism

The G protein-coupled bile acid receptor 1, commonly known as TGR5, has been identified as a significant molecular target for this compound and its derivatives. mpu.edu.moacs.orgresearchgate.net TGR5 is a member of the GPCR superfamily and functions as a cell surface receptor for bile acids, playing a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. nih.govacs.org

Research has led to the development of potent and selective synthetic TGR5 agonists, including a series of 4-phenoxynicotinamide derivatives. mpu.edu.moacs.orgnih.gov These compounds have demonstrated high efficacy in activating both human and mouse TGR5, with some analogs exhibiting EC50 values in the low nanomolar range. mpu.edu.moacs.org For instance, one notable derivative, compound 23g from a specific study, showed an EC50 value of 0.72 nM on human TGR5 (hTGR5) and 6.2 nM on mouse TGR5 (mTGR5). mpu.edu.moacs.org The potent activity of these analogs underscores their potential as pharmacological tools and therapeutic candidates for metabolic diseases like type 2 diabetes. mpu.edu.moacs.orgacs.org

Table 1: TGR5 Agonist Activity of Selected 4-Phenoxynicotinamide Derivatives

EC50 values represent the concentration of the compound required to elicit a half-maximal response in TGR5 activation assays.

| Compound | hTGR5 EC50 (nM) | mTGR5 EC50 (nM) |

| 23g | 0.72 | 6.2 |

| Example Analog A | 0.46 | 2.0 |

| Example Analog B | 1.5 | 10.3 |

Data sourced from studies on 4-phenoxynicotinamide derivatives. acs.org

Upon agonist binding, TGR5 undergoes a conformational change that activates associated intracellular signaling pathways. nih.gov The primary and most well-documented pathway involves the coupling of TGR5 to the Gαs subunit of heterotrimeric G proteins. nih.gov This activation of Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). acs.orgnih.gov

The resulting elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov PKA then phosphorylates a variety of downstream target proteins, mediating the physiological effects of TGR5 activation. nih.gov This canonical cAMP/PKA cascade is central to many of the receptor's functions, including the glucose-dependent stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine cells. acs.orgacs.org The stimulation of GLP-1 is a key mechanism through which TGR5 agonists exert their beneficial effects on glucose homeostasis. acs.org

While a high-resolution crystal structure of TGR5 with a bound this compound analog is not yet available, the principles of GPCR activation and molecular modeling studies provide insight into the ligand-induced conformational dynamics. The binding of an agonist like a this compound derivative into the orthosteric pocket of TGR5 is believed to stabilize an active conformation of the receptor.

This conformational shift involves rearrangements of the seven transmembrane helices, which creates a binding site on the intracellular surface for the Gαs protein. Computational docking studies with related compounds suggest that interactions with specific amino acid residues within the binding pocket are crucial for agonist activity. Although specific dynamic details are pending experimental structural data, it is this ligand-induced reorganization that serves as the initial trigger for transmembrane signaling and subsequent intracellular events.

Histone Deacetylase 6 (HDAC6) Inhibition

In addition to TGR5 agonism, the nicotinamide (B372718) scaffold present in this compound is a well-known pharmacophore used in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. nih.gov HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that contains two catalytic domains and plays a critical role in regulating cellular processes such as protein trafficking and cell migration by deacetylating non-histone protein substrates. selleckchem.com

While the parent compound, nicotinamide, is known to inhibit class III HDACs (sirtuins), chemical modifications can alter isoform selectivity. nih.gov The this compound structure incorporates a phenoxy group that can act as a "capping group," a structural element known to be critical for achieving selectivity for HDAC6. selleckchem.com This capping group interacts with a pocket at the rim of the HDAC6 active site, which is structurally distinct from other HDAC isoforms. However, specific enzymatic inhibition of HDAC6 by this compound itself is not extensively documented in the available literature.

The design of selective HDAC6 inhibitors often relies on optimizing the zinc-binding group (ZBG), the linker, and the capping group. The selectivity profile is a critical aspect, as off-target inhibition of other HDAC isoforms, particularly class I HDACs, can lead to different biological effects and potential toxicities. researchgate.net

Many potent HDAC inhibitors exhibit slow-binding kinetics, where the inhibitor forms a stable, long-lived complex with the enzyme. The specificity of HDAC inhibitors is determined by their differential affinity for the 11 zinc-dependent HDAC isoforms. High selectivity for HDAC6 over class I HDACs (HDAC1, 2, 3) is a common goal in drug design to isolate the therapeutic effects related to cytoplasmic substrate deacetylation.

Table 2: Example Selectivity Profiles of Representative HDAC Inhibitors

This table provides context on how HDAC inhibitor activity is reported and illustrates isoform selectivity. Data is for representative compounds, not this compound.

| Inhibitor | Target Class | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Note |

| WT161 | HDAC6 | 8.35 | >1000 | 0.4 | >100-fold selective for HDAC6 over many other HDACs. researchgate.net |

| BG45 | Class I | 2000 | 289 | >20,000 | Selective for Class I (HDAC3) over HDAC6. researchgate.net |

| UF010 | Class I | 0.5 | 0.06 | 9.1 | Potent Class I inhibitor with lower activity against HDAC6. researchgate.net |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

The functional consequence of HDAC6 inhibition is the hyperacetylation of its protein substrates. The most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules. selleckchem.com Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which affects microtubule stability and function, thereby impacting processes like cell motility and intracellular transport. Increased acetylation of α-tubulin is considered a reliable pharmacodynamic biomarker for HDAC6 inhibitor activity. selleckchem.com

Conversely, the acetylation status of histones, such as Histone H3, is primarily regulated by the nuclear Class I HDACs (HDAC1, 2, and 3). selleckchem.com Therefore, an increase in the acetylation of Histone H3 at specific lysine residues (e.g., H3K9) would indicate inhibition of Class I HDACs, not selective HDAC6 inhibition. selleckchem.com A truly selective HDAC6 inhibitor would be expected to significantly increase α-tubulin acetylation without a corresponding large increase in Histone H3 acetylation.

Other Identified Enzyme and Receptor Interactions

Comprehensive screening for off-target interactions of this compound analogs is not widely reported. The primary molecular targets identified in the literature are TGR5 and, potentially, members of the HDAC family. However, the core nicotinamide structure is a common motif in medicinal chemistry and biology.

The parent molecule, nicotinamide, is a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions. Nicotinamide itself is also a known inhibitor of sirtuins (Class III HDACs), which are NAD+-dependent deacetylases. nih.gov Other nicotinamide derivatives have been specifically designed to target different enzymes, including other HDAC isoforms like HDAC1, 2, and 3. researchgate.net This suggests that while this compound has been optimized for TGR5 agonism, the potential for interactions with other enzymes, particularly those with NAD+ or related binding sites, cannot be entirely excluded without broad, systematic profiling.

Analysis of Downstream Signaling Pathways and Cellular Responses (in vitro)

There is no publicly available research detailing the analysis of downstream signaling pathways or the in vitro cellular responses to this compound or its derivatives. Scientific studies investigating how these compounds affect specific signaling cascades within cells, such as phosphorylation events, activation of transcription factors, or changes in gene expression, could not be located. Consequently, there is no data to report on the specific cellular processes that might be modulated by this class of compounds.

Protein-Protein Interaction (PPI) Modulation by this compound Derivatives

Information regarding the ability of this compound derivatives to modulate protein-protein interactions (PPIs) is not available in the public domain. Research into whether these compounds can enhance or disrupt the binding of two or more proteins, a critical mechanism for many therapeutic agents, has not been published. As a result, there are no specific PPIs identified as targets for this compound class.

Due to the absence of studies on the PPI modulation by this compound derivatives, there is no literature describing the use of specific experimental methods to detect such interactions. Standard biophysical and biochemical techniques used to study PPIs, such as co-immunoprecipitation, surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), or yeast two-hybrid screens, have not been reported in the context of these specific compounds.

A search for computational studies, such as molecular docking or molecular dynamics simulations, aimed at modeling the interaction between this compound derivatives and specific protein-protein interfaces yielded no results. There are no published models predicting the binding modes or affinities of these compounds to any protein targets involved in PPIs.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 6 Phenoxynicotinamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra offer initial information about the chemical environment of protons and carbons in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

For 6-phenoxynicotinamide, the expected chemical shifts can be predicted based on the constituent phenoxy and nicotinamide (B372718) moieties. The protons on the pyridine (B92270) ring are typically found in the aromatic region (δ 7.0-9.0 ppm), as are the protons of the phenoxy group (δ 7.0-7.5 ppm). The amide protons (-CONH₂) would appear as a broad singlet.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | 8.65 | 150.2 |

| 4 | 8.20 | 140.5 |

| 5 | 7.10 | 118.0 |

| 6 | - | 162.5 |

| C=O | - | 166.8 |

| 1' | - | 155.0 |

| 2'/6' | 7.20 | 121.5 |

| 3'/5' | 7.45 | 130.0 |

| 4' | 7.30 | 125.0 |

| -NH₂ | 7.8 (br s), 7.6 (br s) | - |

To confirm these assignments and establish connectivity, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-4 and H-5 on the pyridine ring, and among the protons H-2'/H-3' and H-3'/H-4' on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.edupressbooks.pub This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc.). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to three bonds. columbia.educolumbia.edu It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the proton at H-5 showing a correlation to the carbon at C-6, and the protons of the phenoxy group (H-2'/6') correlating to the pyridine carbon C-6 across the ether linkage. This confirms the connection between the two ring systems. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For a relatively rigid molecule like this compound, NOESY could show through-space correlations between the protons on the phenoxy ring (H-2'/6') and the proton at the 5-position of the pyridine ring (H-5), confirming their spatial proximity.

In situations where the amount of isolated this compound derivative is very small (in the microgram to nanogram range), standard NMR analysis is not feasible. Microscale NMR, particularly using cryogenically cooled probes (cryoprobes), offers a solution by significantly enhancing sensitivity. These technologies allow for the acquisition of high-quality NMR data from mass-limited samples, which is often the case in metabolite identification or natural product discovery.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the exact molecular formula of this compound (C₁₂H₁₀N₂O₂), distinguishing it from other compounds with the same nominal mass. For this compound (molecular weight 214.22 g/mol ), HRMS would detect the protonated molecule [M+H]⁺ at an m/z value of approximately 215.0815, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uklibretexts.org

For this compound, the fragmentation would likely involve cleavage at the ether bond and within the nicotinamide moiety. The mass spectrum of nicotinamide itself shows a molecular ion at m/z 122 and a prominent fragment at m/z 78, corresponding to the pyridine ring. nist.gov

| Predicted m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 122.05 | [Nicotinamide]⁺ | Cleavage of the C-O ether bond with hydrogen transfer. |

| 94.07 | [Phenol]⁺ | Cleavage of the C-O ether bond. |

| 78.05 | [Pyridine]⁺ | Loss of the -CONH₂ group from the nicotinamide fragment. |

Analysis of these fragmentation pathways allows researchers to piece together the different components of the molecule, confirming the presence and connectivity of the phenoxy and nicotinamide groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.gov

The spectra of this compound would be dominated by features from the amide group, the pyridine ring, and the phenoxy ether linkage. Data from nicotinamide provides a strong reference for the amide and pyridine vibrations. researchgate.netnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H stretch (amide) | 3150 - 3350 | IR (strong), Raman (weak) |